(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine
Overview
Description
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its ability to form metal complexes and its utility in asymmetric catalysis, making it a valuable tool for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or the reductive amination of cyclohexanone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent like methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products with high enantioselectivity. The molecular targets and pathways involved include coordination with transition metals and interaction with chiral substrates .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A similar compound with primary amine groups instead of dimethylated amines.
(1S,2S)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-1,2-Diaminocyclohexane, with opposite stereochemistry.
N,N’-Dimethyl-1,2-diaminopropane: A structurally similar compound with a propyl backbone instead of a cyclohexane ring
Uniqueness
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethylated amine groups, which enhance its ability to form stable metal complexes and facilitate asymmetric catalysis. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in various industrial applications .
Properties
IUPAC Name |
(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986938 | |
Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-81-1, 68737-65-5 | |
Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemistry?
A: This compound is a chiral diamine, meaning it exists in two forms that are mirror images of each other (enantiomers). This chirality is crucial in its application as a building block for chiral ligands. These ligands play a vital role in asymmetric synthesis, allowing chemists to selectively create molecules with specific three-dimensional structures, which is especially important in pharmaceutical development. [, , ]
Q2: What is known about the structure of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?
A: This compound has the molecular formula C8H18N2. Structural analysis reveals that the cyclohexane ring adopts a chair conformation, with the two amino groups preferentially occupying equatorial positions. Contrary to some previous reports, (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine exists as a crystalline solid at room temperature. []
Q3: How is (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine typically synthesized?
A: A common approach starts with cyclohexene oxide. Reaction with methylamine, followed by cyclization and ring-opening steps, yields the racemic mixture of trans-N1,N2-Dimethylcyclohexane-1,2-diamine. To isolate the desired (1R,2R)-enantiomer, a kinetic resolution using tartaric acid can be employed. [] A different method utilizes trans-1,2-diaminocyclohexane, converting it to an intermediate through amidation with methyl chloroformate. Subsequent reduction using lithium aluminum hydride yields the free alkali of (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine, which can then be stabilized as the oxalate salt. []
Q4: Are there electrochemical applications of (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine?
A: Research has explored the use of a composite chiral interface composed of bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs) for the electrochemical recognition of (1S, 2S)-N,N'-dimethyl-1,2-cyclohexanediamine and (1R, 2R)-N,N'-dimethyl-1,2-cyclohexanediamine enantiomers. Results indicated a stronger interaction of the chiral surface with the R-enantiomer. This approach highlights the potential for developing electrochemical sensing platforms for chiral amine enantiomers. []
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